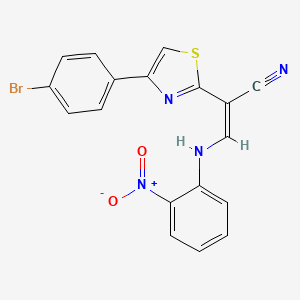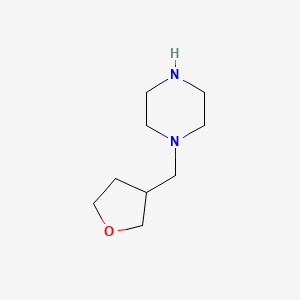![molecular formula C22H17F2N5OS2 B2435333 N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1185143-87-6](/img/structure/B2435333.png)
N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17F2N5OS2 and its molecular weight is 469.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Related Compounds Research in the synthesis and characterization of compounds bearing similar structural features to N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been prominent. For instance, the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives through a four-step process from anthranilic acid and aryl isothiocyanates has been reported, with the structures determined by IR, 1H-NMR, 13C-NMR, and HR-MS spectra (Nguyen et al., 2022). This highlights the complex synthetic routes explored to create structurally diverse acetamide derivatives for further pharmacological studies.
Bioactivation and Metabolic Studies The bioactivation of kinase inhibitors containing terminal phenyl acetylene moieties in the presence of P450 enzymes has been explored, shedding light on the metabolic fate of such compounds. This research is significant in understanding how modifications in the chemical structure, such as those present in the N-(3,4-difluorophenyl) derivative, influence metabolic pathways and potential toxicity (Subramanian et al., 2011).
Antimicrobial and Antitumor Activities Novel derivatives with structural similarities have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, the synthesis and evaluation of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents have been reported, demonstrating the potential pharmacological applications of these compounds (Abu‐Hashem et al., 2020).
Inhibitory Activities and Mechanistic Insights Research into the inhibitory activities of thiazolyl N-benzyl-substituted acetamide derivatives against Src kinase and their anticancer activities provides insights into the molecular mechanisms of action. This includes studies on compounds like KX2-391, demonstrating the significance of structural motifs present in the N-(3,4-difluorophenyl) derivative for the development of new therapeutic agents (Fallah-Tafti et al., 2011).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS2/c23-16-6-5-15(9-17(16)24)27-18(30)11-31-21-19-20(25-12-26-21)28-22(32-19)29-8-7-13-3-1-2-4-14(13)10-29/h1-6,9,12H,7-8,10-11H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICTWTZGOQYMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2435256.png)


![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate](/img/structure/B2435273.png)